

Application Notes and Protocols: OICR12694 TFA Pharmacokinetic Studies in Dogs

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Compound of Interest

Compound Name: OICR12694 TFA

Cat. No.: B15583195

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These application notes provide a detailed overview of the pharmacokinetic (PK) properties and experimental protocols for **OICR12694 TFA**, a novel, potent, and orally bioavailable B-cell lymphoma 6 (BCL6) BTB domain inhibitor, in dogs.^{[1][2][3]} This document is intended for researchers, scientists, and drug development professionals involved in preclinical studies.

Introduction

OICR12694 is a small molecule inhibitor targeting the protein-protein interaction between BCL6 and its corepressors.^[1] Deregulation of the transcriptional repressor BCL6 is a key driver in several forms of non-Hodgkin lymphoma (NHL), particularly diffuse large B-cell lymphoma (DLBCL).^{[1][3]} By disrupting the BCL6-corepressor interaction, OICR12694 aims to reactivate the expression of genes suppressed by BCL6, leading to anti-tumor effects. Preclinical studies have demonstrated its potent and selective inhibition of BCL6, along with favorable in vitro metabolic stability and permeability characteristics.^[1]

Pharmacokinetic Data in Dogs

Pharmacokinetic studies in dogs have demonstrated that OICR12694 possesses good oral exposure and low clearance, highlighting its potential as an orally administered therapeutic agent.^[1]

Parameter	Intravenous (IV)	Oral (PO)
Dose	1 mg/kg	3 mg/kg
CL (mL/min/kg)	4.8	-
Vss (L/kg)	1.1	-
t _{1/2} (h)	4.2	4.7
C _{max} (ng/mL)	-	470
AUC _{0-last} (ng.h/mL)	3500	4800
F (%)	-	91

Table 1: Pharmacokinetic
Parameters of OICR12694 in
Dogs.[1]

Experimental Protocols

The following protocols are based on the methodologies described in the discovery of OICR12694.[1]

Animal Models

- Species: Beagle dogs
- Health Status: Healthy, purpose-bred research animals.
- Housing: Housed in accordance with institutional guidelines, with access to food and water. A standard diet is provided, and fasting may be required before oral administration.

Drug Formulation and Administration

- Formulation for IV Administration: **OICR12694 TFA** is dissolved in a suitable vehicle for intravenous injection, such as a solution of 5% N,N-dimethylacetamide (DMA), 10% Solutol HS 15, and 85% phosphate-buffered saline (PBS) at pH 7.4.

- Formulation for Oral Administration: For oral dosing, **OICR12694 TFA** is typically formulated as a suspension in a vehicle like 0.5% methylcellulose in water.
- Administration:
 - Intravenous: Administered as a single bolus injection into a suitable vein (e.g., cephalic vein).
 - Oral: Administered via oral gavage.

Sample Collection

- Blood Sampling: Serial blood samples are collected at predetermined time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
- Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method

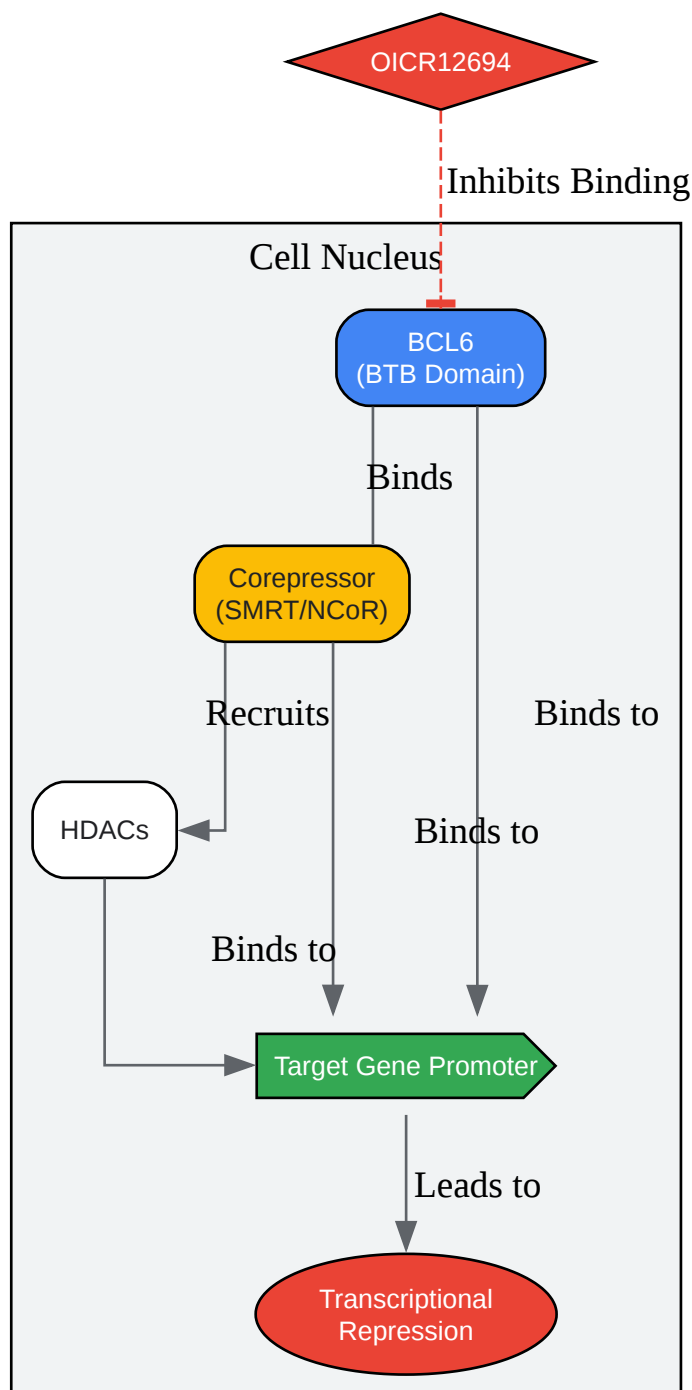
- Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used to quantify the concentration of OICR12694 in plasma samples.
- Sample Preparation: Plasma samples typically undergo protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove proteins.
- LC-MS/MS Analysis: The supernatant is injected into the LC-MS/MS system for analysis. A suitable internal standard is used for quantification.

Pharmacokinetic Analysis

- Software: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as WinNonlin®.
- Parameters Calculated: Key parameters include clearance (CL), volume of distribution at steady state (V_{ss}), terminal half-life (t_{1/2}), maximum plasma concentration (C_{max}), and area under the plasma concentration-time curve (AUC). Bioavailability (F) is calculated as $(AUC_{PO}/Dose_{PO}) / (AUC_{IV}/Dose_{IV}) * 100$.

Visualizations

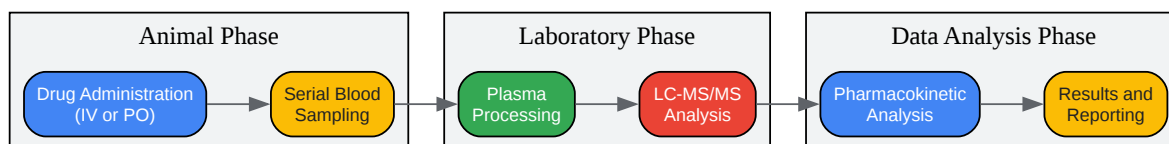
OICR12694 Mechanism of Action



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Caption: OICR12694 inhibits the BCL6-corepressor interaction.

Pharmacokinetic Study Workflow



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Caption: Workflow of a typical preclinical pharmacokinetic study.

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References

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